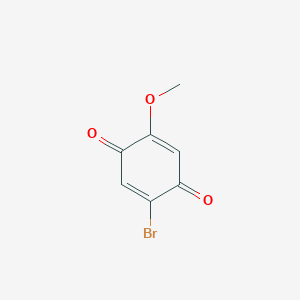

2-Bromo-5-methoxycyclohexa-2,5-diene-1,4-dione

Descripción

2-Bromo-5-methoxycyclohexa-2,5-diene-1,4-dione (CAS: 23030-65-1) is a halogenated cyclohexadienedione derivative characterized by a bromine atom at position 2 and a methoxy group at position 4. It is commercially available as a building block for organic synthesis, with a purity of 97% (up to 95% in some batches) and a melting point of 189–191°C . Its structure combines electrophilic reactivity (due to the electron-withdrawing bromine and quinoid core) with moderate solubility in polar solvents, facilitated by the methoxy group. Safety data indicate hazards such as skin/eye irritation and respiratory toxicity, necessitating handling precautions (e.g., closed containers, PPE) .

Propiedades

IUPAC Name |

2-bromo-5-methoxycyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO3/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNEPNZYQQQVSNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)C(=CC1=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methoxycyclohexa-2,5-diene-1,4-dione typically involves the bromination of 5-methoxycyclohexa-2,5-diene-1,4-dione. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

In an industrial setting, the production of 2-Bromo-5-methoxycyclohexa-2,5-diene-1,4-dione may involve large-scale bromination processes using automated equipment to ensure consistency and efficiency. The reaction conditions are carefully monitored to maintain the desired product quality and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-5-methoxycyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of hydroquinones or other reduced products.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide, ammonia, or thiourea are commonly used under mild conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed under acidic or basic conditions.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

Major Products Formed

Substitution Reactions: Products include substituted cyclohexa-2,5-diene-1,4-dione derivatives.

Oxidation Reactions: Products include quinones and other oxidized compounds.

Reduction Reactions: Products include hydroquinones and other reduced derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry

2-Bromo-5-methoxycyclohexa-2,5-diene-1,4-dione serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it a versatile component in organic synthesis. The compound can participate in substitution reactions where the bromine atom can be replaced by other nucleophiles such as amines or thiols.

Potential Therapeutic Applications

Research has indicated that this compound may exhibit biological activity that could be harnessed for therapeutic purposes. Studies suggest that derivatives of this compound might have anti-cancer properties, particularly in treating specific types of cancer by inducing apoptosis in cancer cells and inhibiting their proliferation .

Mechanism of Action

The mechanism of action involves its interaction with biological targets, potentially acting as an electrophile in various biochemical pathways. The presence of the bromine atom enhances its reactivity compared to similar compounds, which could lead to distinct biological effects.

Medical Research

Drug Development

In medicinal chemistry, 2-Bromo-5-methoxycyclohexa-2,5-diene-1,4-dione is being explored as a precursor for drug synthesis. Its derivatives are under investigation for their efficacy against cancer cell lines and their potential to act as anti-inflammatory agents . For instance, studies have shown that related compounds can inhibit the growth of breast cancer cells and modulate macrophage activity .

Industrial Applications

Production of Specialty Chemicals

Industrially, this compound is utilized in the production of specialty chemicals and materials. Its chemical properties make it suitable for applications in various sectors including pharmaceuticals and agrochemicals.

Case Studies

- Antitumor Activity : A study investigated the effects of related compounds on various cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity against lung cancer cells, suggesting potential applications in oncology .

- Biochemical Pathway Modulation : Research has demonstrated that these compounds can influence key signaling pathways involved in cell proliferation and apoptosis. This highlights their potential as therapeutic agents targeting specific molecular mechanisms in cancer treatment .

- Safety and Efficacy Evaluations : In toxicity studies, derivatives of 2-Bromo-5-methoxycyclohexa-2,5-diene-1,4-dione were found to have minimal cytotoxic effects on normal cells while exhibiting potent activity against cancerous cells. This selectivity is crucial for developing safer therapeutic options .

Mecanismo De Acción

The mechanism of action of 2-Bromo-5-methoxycyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and interactions. The compound may act as an electrophile in substitution reactions or participate in redox reactions, influencing various biochemical pathways.

Comparación Con Compuestos Similares

Structural and Functional Variations

*Note: Molecular weight calculated based on formula C₇H₅BrO₃ (Br: 79.9, OCH₃: 31.03).

Key Differences and Implications

Reactivity and Solubility :

- The bromine in 2-Bromo-5-methoxycyclohexa-2,5-diene-1,4-dione enhances electrophilicity, making it reactive in nucleophilic substitution or cross-coupling reactions. In contrast, the dodecyl chain in DMDD increases hydrophobicity, favoring membrane penetration in biological systems .

- The triazole-functionalized Embelin derivative exhibits enhanced binding to biological targets (e.g., proteins) due to its aromatic heterocycles .

Biological Activity :

- DMDD demonstrates significant anti-inflammatory and anti-diabetic effects in vitro, attributed to its modulation of signaling pathways like NF-κB .

- The methyl-substituted analog (5-Bromo-2,3-dimethylcyclohexa-2,5-diene-1,4-dione) lacks reported bioactivity but serves as a precursor for drug candidates .

Synthetic Utility: The target compound is widely used as a brominated synthon for constructing complex molecules. Its methoxy group stabilizes the quinoid structure, reducing unwanted side reactions . The Embelin derivative is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), highlighting the adaptability of the core for click chemistry .

Actividad Biológica

2-Bromo-5-methoxycyclohexa-2,5-diene-1,4-dione is an organic compound notable for its unique structure and potential biological activities. This compound, with the molecular formula C7H5BrO3, features a bromine atom and a methoxy group attached to a cyclohexa-2,5-diene-1,4-dione ring. Its synthesis typically involves selective bromination processes that yield this compound under controlled conditions . This article reviews the biological activity of 2-Bromo-5-methoxycyclohexa-2,5-diene-1,4-dione, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

The chemical structure of 2-Bromo-5-methoxycyclohexa-2,5-diene-1,4-dione can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | 2-bromo-5-methoxycyclohexa-2,5-diene-1,4-dione |

| Molecular Formula | C7H5BrO3 |

| Molecular Weight | 215.02 g/mol |

| CAS Number | 23030-65-1 |

The biological activity of 2-Bromo-5-methoxycyclohexa-2,5-diene-1,4-dione is primarily attributed to its interactions with various biomolecules. The presence of the bromine atom enhances its electrophilic character, allowing it to participate in nucleophilic substitution reactions. Additionally, the methoxy group may influence its solubility and reactivity with biological targets .

Interaction with Cellular Pathways

Research indicates that this compound may exert protective effects against neurotoxicity. For instance, studies have shown that derivatives of cyclohexa-diene diones can inhibit apoptosis in neuronal cell lines exposed to neurotoxic agents like Aβ1-42. This protective effect is mediated through modulation of apoptosis-related proteins such as Bcl-2 and Bax, suggesting potential applications in neurodegenerative diseases like Alzheimer's .

Biological Activities

The biological activities of 2-Bromo-5-methoxycyclohexa-2,5-diene-1,4-dione include:

- Antioxidant Activity : The compound has shown potential in reducing oxidative stress in cellular models.

- Neuroprotective Effects : It appears to protect neuronal cells from apoptosis induced by toxic agents.

- Antimicrobial Properties : Preliminary studies suggest that related compounds exhibit antimicrobial activity against various pathogens.

Neuroprotective Effects

A study investigated the protective effects of similar compounds against Aβ1-42-induced apoptosis in SH-SY5Y cells. The findings revealed that treatment with these compounds significantly reduced cell death and modulated the expression levels of key apoptotic proteins (Bcl-2 and Bax) .

Antimicrobial Activity

Another area of research focused on the antimicrobial properties of derivatives related to 2-Bromo-5-methoxycyclohexa-2,5-diene-1,4-dione. These studies often employ assays against bacterial strains such as Escherichia coli and Staphylococcus aureus, revealing varying degrees of efficacy compared to standard antibiotics .

Comparative Analysis with Related Compounds

To better understand the unique properties of 2-Bromo-5-methoxycyclohexa-2,5-diene-1,4-dione, a comparison with similar compounds is useful:

| Compound | Biological Activity | Mechanism |

|---|---|---|

| 2-Chloro-5-methoxycyclohexa-2,5-diene | Moderate neuroprotection | Similar mechanism |

| 2-Iodo-5-methoxycyclohexa-2,5-diene | Enhanced reactivity | Increased electrophilicity |

| 2-Fluoro-5-methoxycyclohexa-2,5-diene | Lower activity | Reduced nucleophilicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.